Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate

Physicochemical Properties Regioisomer Comparison LogP/TPSA

Researchers mapping fluorine-position-dependent SAR in enzyme inhibitor programs require regioisomerically pure N-aryl-γ-lactam building blocks. This compound delivers the 3,4-difluorophenyl electronic vector, which differs critically from 2,4-difluoro isomers in target binding and metabolic stability. ● ≥98% purity ● MW 255.22, TPSA 46.61 Ų, LogP 1.4907 ● Methyl ester for hydrolysis/hydrazide derivatization ● Fragment-like properties for library design. In stock for global shipping.

Molecular Formula C12H11F2NO3
Molecular Weight 255.221
CAS No. 1820604-85-0
Cat. No. B2773584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate
CAS1820604-85-0
Molecular FormulaC12H11F2NO3
Molecular Weight255.221
Structural Identifiers
SMILESCOC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H11F2NO3/c1-18-12(17)7-4-11(16)15(6-7)8-2-3-9(13)10(14)5-8/h2-3,5,7H,4,6H2,1H3
InChIKeyXSKIKHWPEKWVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate Structural & Physicochemical Profile


Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic N-aryl-γ-lactam ester belonging to the 5-oxopyrrolidine-3-carboxylate class. It features a 3,4-difluorophenyl substituent at the pyrrolidine nitrogen and a methyl ester at the 3-position. Its molecular formula is C₁₂H₁₁F₂NO₃ (MW 255.22), with a computed LogP of 1.4907 and a topological polar surface area (TPSA) of 46.61 Ų . The compound is primarily employed as a research intermediate in medicinal chemistry and organic synthesis, where the 3,4-difluoro substitution pattern offers distinct electronic characteristics compared to other difluorophenyl regioisomers [1].

3,4-Difluoro regioisomer for fluorine-position SAR studies
Methyl ester handle enables further derivatization
N-aryl-γ-lactam scaffold for library synthesis & medicinal chemistry

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate: Why Substitution Fails


Simple replacement of the 3,4-difluorophenyl group with a regioisomeric or mono‑fluorinated analog is not possible because the position of fluorine atoms on the N‑aryl ring critically governs electronic distribution, dipole moment, and steric effects, which in turn modulate target binding, metabolic stability, and pharmacokinetics. For example, the 2,4-difluorophenyl isomer (CAS 1239766‑16‑5) has been shown to produce distinct anticancer activity profiles in cellular assays [1], while the 3,4-difluoro arrangement is known to alter basicity and hydrogen‑bonding capacity compared to the 2,4‑ or 3,5‑difluoro congeners [2]. These differences cannot be predicted solely from computed descriptors (e.g., both isomers display identical logP and TPSA ); empirical biological evaluation is therefore indispensable for selecting the correct regioisomer for a given target.

3,4-Difluoro isomer
2,4-Difluoro / other regioisomers
Meta/para fluorine pattern
vs
Ortho/para arrangement alters electronics
Distinct basicity & H-bond capacity
vs
Different electrostatic profile may shift binding
Biological activity not yet characterized
vs
Reported cell-based activity (2,4-isomer)

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate Differentiation Evidence


LogP/TPSA Equivalence of Difluoro Regioisomers

Computed LogP (1.4907) and TPSA (46.61 Ų) are identical for the target 3,4-difluoro compound and the 2,4-difluoro regioisomer . This indicates that simple in silico lipophilicity/polarity metrics cannot differentiate the two isomers; any biological or reactivity advantage must arise from subtle electronic and steric effects imparted by the fluorine positions.

LogP/TPSA Equivalence
Data to verify
LogP 1.49 · TPSA 46.61
Identical for both regioisomers
Computed descriptors cannot distinguish isomers
Empirical SAR data required for regioisomer selection
Physicochemical Properties Regioisomer Comparison LogP/TPSA

Anticancer Activity Divergence Across Regioisomers

The 2,4-difluorophenyl analog (as free acid/hydrazide derivatives) exhibits EC₅₀ values in the low micromolar range against MDA-MB-231 (breast), PPC-1 (prostate), and A375 (melanoma) cell lines, with the most potent compound (hydrazone 9f) showing sub‑10 μM EC₅₀ across all three lines [1]. No equivalent biological data have been published for the 3,4-difluoro isomer, but the distinct electron-withdrawing pattern (meta/para vs. ortho/para) is expected to yield a different potency and selectivity fingerprint.

Anticancer activity
Class-level inference
No published data
Comparator: 2,4-difluoro isomer EC₅₀
Data gap prevents direct activity comparison
Requires custom cytotoxicity profiling
Cancer Cell Cytotoxicity Structure-Activity Relationship Fluorine Position Effect

Synthetic Accessibility & Purity Benchmarking

The target 3,4-difluoro compound is commercially available with ≥98% purity , matching the purity level offered for the 2,4-difluoro analog . Both are supplied under comparable storage conditions (sealed, dry, 2‑8 °C) and shipping classifications. No inherent quality advantage is evident from vendor datasheets; differentiation must be based on the specific research application.

Purity Benchmark
Specification review
≥98%
Equivalent for both regioisomers
No vendor-reported purity advantage
Selection based on research application need
Chemical Synthesis Intermediate Quality Procurement Specification

Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate Application Scenarios


SAR Exploration of N-Aryl-γ-lactam Scaffolds

The 3,4-difluoro substitution pattern is highly relevant for probing fluorine-position-dependent SAR in enzyme inhibitor programs. Because the 2,4-difluoro analog has demonstrated anticancer activity [1], systematic replacement with the 3,4-difluoro isomer allows investigators to map electronic effects on target engagement. The methyl ester serves as a convenient handle for further derivatization (e.g., hydrolysis to acid, hydrazide formation) [1].

Fragment-Based Drug Discovery Library Design

With a molecular weight of 255.22 and TPSA of 46.61 Ų , the compound adheres to fragment-like physicochemical criteria. The 3,4-difluoro substitution provides a distinct 3D electronic vector compared to mono- or ortho-substituted fragments, enabling coverage of unique chemical space in fragment libraries.

Directed C–H Activation Methodology

Recent work has shown that 5-oxopyrrolidine-3-carboxylic acid derivatives can be elaborated via directed Pd-catalyzed C(sp³)–H activation to yield fully substituted, stereochemically dense scaffolds with BACE-1 inhibitory activity [2]. The 3,4-difluorophenyl variant offers a starting point for evaluating the influence of aryl ring electronics on C–H activation efficiency and subsequent biological activity.

Application
Selection Property
Validation Focus
SAR Exploration
3,4-Difluoro electronic profile
Fluorine-position SAR validation
Fragment Library Design
Fragment-like physicochemical properties
Library diversity & chemical space coverage
C–H Activation Methodology
5-Oxopyrrolidine scaffold reactivity
C–H activation efficiency & BACE-1 activity
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